(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-13(23-19-17-9)15(21)20-6-2-3-10(8-20)7-12-16-14(18-22-12)11-4-5-11/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPYTGSUNHMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 329.4 g/mol. The structure includes a piperidine ring and two heterocyclic moieties: a 1,2,4-oxadiazole and a 1,2,3-thiadiazole.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic activity against human leukemia cell lines (CEM-13 and U-937), with IC50 values in the low micromolar range .
- Mechanism of Action : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation and upregulation of p53 expression .
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives:
- Bacterial Inhibition : Compounds similar to the one have displayed antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives were reported as low as 75 µg/mL against Bacillus subtilis .
Anti-inflammatory Effects
Some studies suggest that oxadiazole-based compounds may possess anti-inflammatory properties:
- Inhibition Studies : Certain derivatives were found to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Data Tables
Case Study 1: Anticancer Efficacy
In a study published by MDPI, several oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The findings revealed that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compounds induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Properties
A comparative study on the antimicrobial activities of various heterocyclic compounds highlighted that oxadiazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the oxadiazole ring in enhancing bioactivity .
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of oxadiazoles and thiadiazoles exhibit significant antibacterial properties. The compound in focus has been tested against various Gram-positive and Gram-negative bacteria. For instance:
- Synthesis and Testing : Compounds similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have shown promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown that oxadiazole derivatives can inhibit the growth of fungi such as Candida species. The mechanism of action often involves disrupting the cell membrane integrity or inhibiting essential metabolic pathways .
Drug Design and Development
The structural features of this compound make it an attractive scaffold for drug design:
- Bioisosterism : The incorporation of oxadiazole and thiadiazole rings can enhance the pharmacological profile of lead compounds by improving solubility and bioavailability.
- Targeting Specific Pathways : The piperidine ring allows for the modification of the compound to target specific biological pathways involved in bacterial resistance mechanisms.
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study focused on synthesizing various oxadiazole derivatives revealed that modifications at different positions significantly affected their antibacterial potency. The synthesized compounds were evaluated against standard bacterial strains using the agar diffusion method .
Case Study 2: Thiadiazole-Based Antimicrobials
Research on thiadiazole derivatives indicated their effectiveness in treating infections caused by resistant bacteria. The study highlighted how structural variations influenced antimicrobial activity and led to the discovery of new candidates for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its cyclopropyl-oxadiazole and methyl-thiadiazole substituents. Below is a systematic comparison with key analogs:
Structural Analogues from Patent Literature
The European Patent EP 1 808 168 B1 discloses several compounds with overlapping structural features, including:
- [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol: Shares the piperidinyl-oxadiazole core but differs in thiadiazole substitution (phenyl-thiadiazole vs. methyl-thiadiazole) and includes a pyrimidine-methanol group absent in the target compound .
- 1-{1-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-yl]-piperidin-4-yl}-hexan-1-one: Features a sulfonylphenylamino-pyrimidine moiety instead of the thiadiazole-methanone bridge, highlighting divergent pharmacological targeting .
Key Structural Differences and Implications :
Functional and Pharmacological Comparisons
- GPR119 Agonists: Compounds in EP 1 808 168 B1, such as those with isopropyl-oxadiazole and thiadiazole-phenoxy groups, are reported as GPR119 agonists for diabetes treatment . The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier tert-butyl analogs, though in vitro potency data are needed to confirm this hypothesis.
- Lumping Strategy Relevance : As per studies on organic compound classification, the lumping strategy groups structurally similar compounds (e.g., oxadiazole/thiadiazole hybrids) to predict reactivity or bioactivity . The target compound’s thiadiazole-methyl group likely places it in a distinct "sub-lumped" category compared to phenyl-thiadiazole analogs, warranting separate evaluation .
Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons with analogs suggest:
- Metabolic Stability : Oxadiazole rings generally resist oxidative degradation, but the cyclopropyl group could further hinder cytochrome P450-mediated metabolism relative to alkyl chains .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole and 1,2,3-thiadiazole rings, followed by coupling reactions (e.g., nucleophilic substitution or amide bond formation) to assemble the piperidine and methanone moieties. Key steps often require reflux conditions, catalysts (e.g., palladium for coupling), and anhydrous solvents like DMF or THF . Intermediates should be characterized using NMR (1H/13C for structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular ion verification) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, thiadiazole protons at δ 8.0–9.0 ppm) .
- FT-IR : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and heterocyclic ring vibrations .
- X-ray crystallography : Resolve stereochemistry and bond angles in crystalline derivatives .
Q. How can researchers ensure reproducibility in multi-step syntheses?
- Strict control of reaction parameters: temperature (±2°C), solvent purity (HPLC-grade), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
- Use TLC or HPLC to monitor reaction progress and isolate intermediates before proceeding .
Advanced Research Questions
Q. What strategies optimize reaction yields for the oxadiazole and thiadiazole ring formations?
- Oxadiazole synthesis : Use cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted heating (70–90°C, 30 min) to improve efficiency .
- Thiadiazole formation : Optimize sulfur incorporation via Lawesson’s reagent or H₂S gas in sealed reactors .
- Apply Design of Experiments (DoE) to screen solvent polarity (e.g., DMSO vs. acetonitrile) and stoichiometry .
Q. How can structural modifications enhance biological activity?
- SAR studies : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target binding .
- Modify the thiadiazole’s methyl group to electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) .
Q. How should researchers address contradictory data in reaction mechanisms?
- Compare kinetic studies (e.g., rate constants under varying pH/temperature) to identify dominant pathways .
- Validate intermediates via in-situ FT-IR or LC-MS to detect transient species .
- Replicate experiments using high-purity reagents and inert atmospheres to minimize side reactions .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, analyze degradation products via HPLC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation .
Q. How can computational modeling guide target identification?
- Perform docking simulations with AutoDock Vina or Schrödinger to prioritize targets (e.g., enzymes with conserved catalytic sites for oxadiazole binding) .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Data Analysis & Validation
Q. What statistical approaches resolve discrepancies in biological assay results?
- Apply ANOVA to compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) .
- Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .
- Validate outliers by repeating assays with fresh stock solutions to rule out compound degradation .
Q. How can researchers validate synthetic routes for scalability?
- Conduct kinetic profiling to identify rate-limiting steps (e.g., slow cyclization or coupling) .
- Test alternative solvents (e.g., switching from DMF to PEG-400) for greener and scalable processes .
- Collaborate with analytical labs to standardize QC protocols (e.g., USP guidelines for purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
